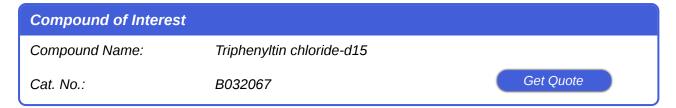


A Comprehensive Guide to the Synthesis and Purification of Deuterated Triphenyltin Chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of deuterated triphenyltin chloride (Triphenyltin-d15 chloride). This isotopically labeled compound is a valuable tool in various research applications, including mass spectrometry-based bioassays and metabolic studies, where it serves as an internal standard for the quantification of its non-deuterated analog.[1][2][3] This document details a feasible synthetic route, purification protocols, and relevant analytical data.

Physicochemical and Analytical Data

Deuterated triphenyltin chloride is a white to off-white solid.[3][4] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
Chemical Formula	(C ₆ D ₅)₃SnCl	
Molecular Weight	400.57 g/mol	[3][4]
CAS Number	358731-94-9	[5]
Melting Point	108 °C	[3]
Boiling Point	240 °C at 13.5 mmHg	[3]
Purity (Typical)	≥98% (CP)	[3]
Isotopic Purity	≥98 atom % D	
Appearance	White to off-white solid	[3][4]

Synthesis of Deuterated Triphenyltin Chloride

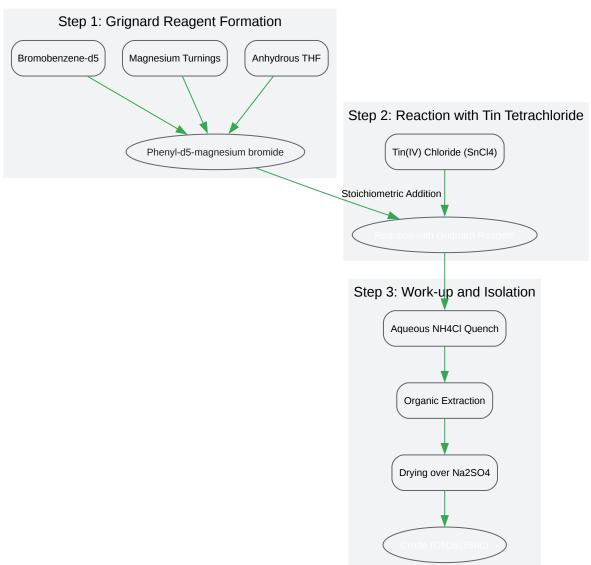
The most common and effective method for synthesizing organotin compounds is through the reaction of a Grignard reagent with a tin halide.[6][7] This approach can be adapted for the synthesis of deuterated triphenyltin chloride using a deuterated Grignard reagent and tin tetrachloride. An alternative method involves a redistribution reaction, also known as the Kocheshkov comproportionation, between tetrakis(phenyl-d5)tin and tin tetrachloride.[6]

Synthesis via Grignard Reaction

The primary synthetic route involves the preparation of a deuterated Grignard reagent, phenyl-d5-magnesium bromide, from bromobenzene-d5. This reagent is then reacted with tin(IV) chloride.

Workflow of Synthesis via Grignard Reaction:





Synthesis of Deuterated Triphenyltin Chloride via Grignard Reaction

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Caption: Workflow for the synthesis of deuterated triphenyltin chloride.



Experimental Protocol:

- Preparation of Phenyl-d5-magnesium Bromide:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.
 - Under an inert atmosphere (e.g., argon or nitrogen), add a small volume of anhydrous tetrahydrofuran (THF).
 - A solution of bromobenzene-d5 in anhydrous THF is added dropwise from the dropping funnel. A crystal of iodine can be added to initiate the reaction if necessary.
 - Once the reaction starts, as evidenced by heat evolution and bubbling, the remaining bromobenzene-d5 solution is added at a rate that maintains a gentle reflux.
 - After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Tin(IV) Chloride:
 - The freshly prepared Grignard reagent is cooled in an ice bath.
 - A solution of tin(IV) chloride in anhydrous THF is added dropwise via the dropping funnel.
 A 3:1 molar ratio of the Grignard reagent to tin tetrachloride is used to favor the formation of the trisubstituted product.
 - After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
- Work-up and Isolation:
 - The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
 - The resulting mixture is extracted with an organic solvent such as diethyl ether or dichloromethane.

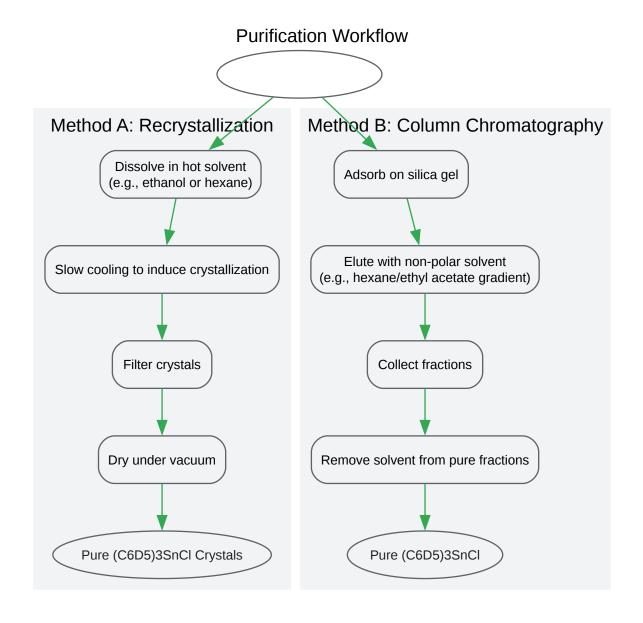


 The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude deuterated triphenyltin chloride.

Purification of Deuterated Triphenyltin Chloride

The crude product often contains residual starting materials and byproducts such as tetrakis(phenyl-d5)tin. Purification is crucial to obtain a high-purity product suitable for analytical applications. Recrystallization and column chromatography are effective purification methods.

Purification Workflow





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Caption: Purification methods for deuterated triphenyltin chloride.

Experimental Protocols for Purification

A. Recrystallization:

Recrystallization is a technique used to purify solids based on differences in solubility.[8]

Protocol:

- Dissolve the crude deuterated triphenyltin chloride in a minimum amount of a suitable hot solvent, such as ethanol or hexane.
- If any insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

B. Column Chromatography:

For separating mixtures of organotin compounds with different polarities, column chromatography over silica gel is a standard and effective method.[9][10]

Protocol:

- Prepare a silica gel column using a suitable non-polar eluent system, such as a hexane and ethyl acetate mixture.
- Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
- Elute the column with the chosen solvent system. The less polar tetrakis(phenyl-d5)tin will elute before the more polar triphenyltin-d15 chloride.



- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified deuterated triphenyltin chloride.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the absence or significant reduction of aromatic proton signals. ¹³C and ¹¹⁹Sn NMR can confirm the structure.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
- High-Performance Liquid Chromatography (HPLC): To determine the chemical purity. A C18
 column with a mobile phase gradient of acetonitrile and water is often used for the
 separation of organotin compounds.[11]
- Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature value (108 °C).[3]

By following these detailed synthesis and purification protocols, researchers can obtain highpurity deuterated triphenyltin chloride for their specific applications.

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